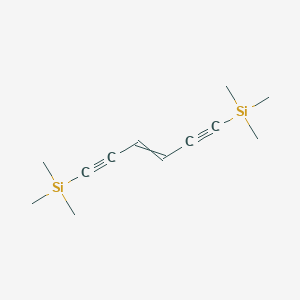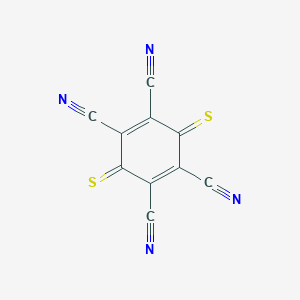
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile is a complex organic compound characterized by its unique structure and chemical properties
準備方法
The synthesis of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be achieved through several synthetic routes. One common method involves the reaction of cyclohexa-1,4-diene derivatives with sulfur-containing reagents under controlled conditions. The reaction typically requires the presence of a catalyst and specific reaction conditions, such as temperature and pressure, to ensure the desired product is obtained . Industrial production methods may involve scaling up these laboratory procedures to produce the compound in larger quantities.
化学反応の分析
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like lead dioxide and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound with lead dioxide in acetic acid can yield different imidazole derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology and medicine, it may be studied for its potential therapeutic properties and interactions with biological systems. Industrial applications include its use in the development of new materials and chemical processes .
作用機序
The mechanism of action of 3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can participate in electrophilic and nucleophilic reactions, depending on the specific conditions and reagents used. These interactions can lead to the formation of different products and intermediates, which can be further studied to understand the compound’s effects .
類似化合物との比較
3,6-Bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile can be compared with other similar compounds, such as N1,N4-diphenyl-3,6-bis(phenylimino)cyclohexa-1,4-diene-1,4-diamine. These compounds share similar structural features but differ in their chemical properties and reactivity. The uniqueness of this compound lies in its specific substitution pattern and the presence of sulfanylidene groups, which contribute to its distinct chemical behavior .
特性
CAS番号 |
90327-18-7 |
|---|---|
分子式 |
C10N4S2 |
分子量 |
240.3 g/mol |
IUPAC名 |
3,6-bis(sulfanylidene)cyclohexa-1,4-diene-1,2,4,5-tetracarbonitrile |
InChI |
InChI=1S/C10N4S2/c11-1-5-6(2-12)10(16)8(4-14)7(3-13)9(5)15 |
InChIキー |
JVBCJDVZIZWZTH-UHFFFAOYSA-N |
正規SMILES |
C(#N)C1=C(C(=S)C(=C(C1=S)C#N)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


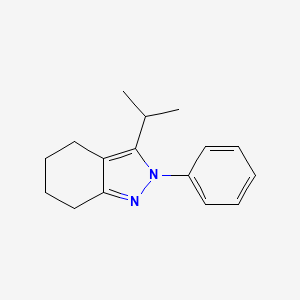

![2-{2-[3-(3-Methylphenyl)prop-2-en-1-yl]hydrazinylidene}propanoic acid](/img/structure/B14358829.png)
![1-(2-{(Z)-[2-(Pyrrolidin-1-yl)phenyl]-NNO-azoxy}phenyl)pyrrolidine](/img/structure/B14358831.png)
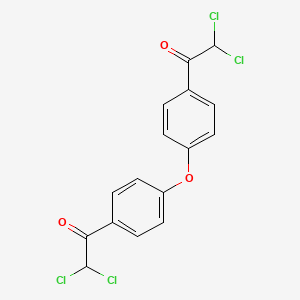
![4,5-Dimethyl-2-[(methylsulfanyl)methyl]-1,3-dithiolane](/img/structure/B14358858.png)
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
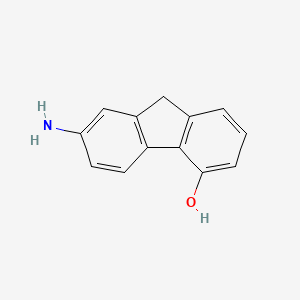


![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
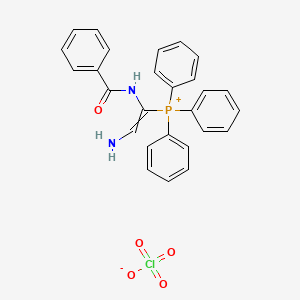
![N-{4-[3-(Methanesulfinyl)propoxy]phenyl}acetamide](/img/structure/B14358889.png)
